ryanodine

Description

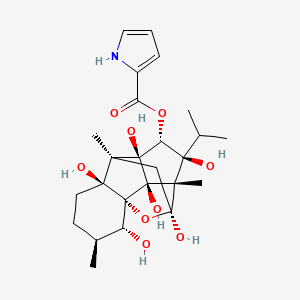

Ryanodine is a poisonous alkaloid found in the South American plant Ryania speciosa (Flacourtiaceae). It was originally used as an insecticide. The compound has extremely high affinity to the open-form this compound receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells. It binds with such high affinity to the receptor that it was used as a label for the first purification of that class of ion channels and gave its name to it.

A methylpyrrole-carboxylate from RYANIA that disrupts the this compound RECEPTOR CALCIUM RELEASE CHANNEL to modify CALCIUM release from SARCOPLASMIC RETICULUM resulting in alteration of MUSCLE CONTRACTION. It was previously used in INSECTICIDES. It is used experimentally in conjunction with THAPSIGARGIN and other inhibitors of CALCIUM ATPASE uptake of calcium into SARCOPLASMIC RETICULUM.

Properties

IUPAC Name |

[(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19-,20-,21-,22+,23+,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYXNQGLHBRRK-YSOSZROBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15662-33-6 | |

| Record name | Ryanodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15662-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ryania [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015662336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RYANIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37H6ATE4SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Ryanodine Receptors in Neuronal Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ryanodine (B192298) receptors (RyRs) in orchestrating neuronal calcium (Ca²⁺) signaling pathways. RyRs, large-conductance intracellular Ca²⁺ channels located on the endoplasmic reticulum (ER), are critical regulators of a vast array of neuronal functions, from synaptic transmission and plasticity to gene expression and cell survival. Dysregulation of RyR activity is increasingly implicated in the pathophysiology of numerous neurological and neurodegenerative disorders, making them a key target for therapeutic intervention.

Core Concepts: this compound Receptor Structure and Function

This compound receptors are immense protein complexes, representing the largest known ion channels, with a homotetrameric structure exceeding 2 megadaltons in molecular weight.[1][2] Each subunit is comprised of a large N-terminal cytoplasmic domain and a smaller C-terminal transmembrane domain that forms the ion-conducting pore.[3] This complex architecture allows for intricate regulation by a multitude of endogenous and exogenous factors.

Isoform Distribution in the Nervous System

Three distinct RyR isoforms, encoded by separate genes, have been identified in mammals, each with a characteristic distribution and functional profile within the nervous system.[2][4][5]

-

RyR1: While predominantly expressed in skeletal muscle, RyR1 is also found at lower levels in specific brain regions, including the cerebellum (particularly Purkinje cells) and hippocampus.[3][4]

-

RyR2: This is the most abundant isoform in the brain, with prominent expression in the hippocampus, cortex, and cerebellum.[3][6] It is a key mediator of calcium-induced calcium release (CICR) in neurons.

-

RyR3: Expressed more broadly but at lower levels than RyR2, RyR3 is particularly enriched in the hippocampus, basal ganglia, and olfactory bulb.[2][6] It is implicated in processes such as neuroprotection and memory.[1]

The Central Mechanism: Calcium-Induced Calcium Release (CICR)

A fundamental process governed by RyRs in neurons is calcium-induced calcium release (CICR). This positive feedback mechanism amplifies Ca²⁺ signals, allowing for rapid and localized increases in intracellular Ca²⁺ concentration.[1][7] The process is initiated by an initial influx of Ca²⁺ into the cytoplasm, typically through voltage-gated calcium channels (VGCCs) or N-methyl-D-aspartate receptors (NMDARs) located on the plasma membrane. This initial Ca²⁺ "trigger" binds to activation sites on the cytoplasmic domain of RyRs, causing a conformational change that opens the channel pore and releases a larger wave of Ca²⁺ from the ER stores.[7] This amplification is crucial for triggering downstream cellular events that require substantial Ca²⁺ transients.

Role in Synaptic Plasticity

RyR-mediated Ca²⁺ signaling is a critical component of the molecular machinery underlying synaptic plasticity, the cellular basis of learning and memory. Both long-term potentiation (LTP) and long-term depression (LTD) are influenced by Ca²⁺ release from RyRs.

Long-Term Potentiation (LTP)

The induction of LTP, a persistent strengthening of synapses, often requires a substantial rise in postsynaptic Ca²⁺. RyRs contribute to this by amplifying the Ca²⁺ influx through NMDARs. This amplified Ca²⁺ signal is crucial for the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in the LTP signaling cascade.

Long-Term Depression (LTD)

Conversely, LTD, a lasting reduction in synaptic efficacy, is also modulated by RyRs. In some forms of LTD, Ca²⁺ release through RyRs contributes to the prolonged, moderate elevation of postsynaptic Ca²⁺ that favors the activation of protein phosphatases, such as calcineurin, which oppose the action of kinases and lead to the depression of synaptic strength.

Involvement in Neurotransmitter Release

Beyond the postsynaptic terminal, RyRs are also present presynaptically, where they modulate neurotransmitter release. Action potential-evoked Ca²⁺ entry through presynaptic VGCCs can trigger CICR from presynaptic ER stores. This additional Ca²⁺ can enhance the probability of vesicle fusion and neurotransmitter release, thereby influencing short-term synaptic plasticity.

This compound Receptors in Neurological Disorders

Given their central role in neuronal Ca²⁺ homeostasis, it is not surprising that RyR dysfunction is linked to a growing number of neurological and neurodegenerative diseases.[6] "Leaky" RyR channels, which exhibit an increased open probability and lead to chronic Ca²⁺ dysregulation, are a common pathological feature.

-

Alzheimer's Disease: Dysfunctional RyRs are thought to contribute to the Ca²⁺ overload observed in neurons affected by Alzheimer's disease, potentially exacerbating synaptic dysfunction and neuronal cell death.[6]

-

Huntington's Disease: Altered RyR function and expression have been reported in models of Huntington's disease, suggesting a role in the pathogenesis of this neurodegenerative disorder.

-

Epilepsy: Aberrant RyR-mediated Ca²⁺ release may contribute to neuronal hyperexcitability and the generation of seizures in some forms of epilepsy.

Quantitative Data on this compound Receptor Properties

The following tables summarize key quantitative data regarding the biophysical and pharmacological properties of neuronal this compound receptors.

Table 1: Single-Channel Conductance of this compound Receptors

| Isoform | Ion | Conductance (pS) | Conditions | Reference(s) |

| RyR1 | K⁺ | ~750 | Symmetrical 250 mM KCl | [8] |

| RyR1 | Cs⁺ | ~450 | Symmetrical 250 mM CsCl | [8] |

| RyR1 | Ca²⁺ | 103 | 53 mM luminal / 10 µM cytoplasmic Ca²⁺ | [9] |

| RyR1 | Ca²⁺ | 68 | 10.6 mM luminal / 10 µM cytoplasmic Ca²⁺ | [9] |

| RyR2 | K⁺ | 900 | Symmetrical 210 mM K⁺ | [8] |

| RyR2 | Na⁺ | 516 | Symmetrical 210 mM Na⁺ | [8] |

| RyR2 | Li⁺ | 248 | Symmetrical 210 mM Li⁺ | [8] |

| RyR2 | K⁺ | 120 ± 6.6 | Linear regression between -40 and +20 mV | [10] |

Table 2: Pharmacological Modulators of this compound Receptors

| Modulator | Action | Isoform(s) | Concentration Range | Effect | Reference(s) |

| This compound | Agonist/Antagonist | All | Nanomolar (agonist) | Locks channel in a sub-conductance state | [3][4] |

| Micromolar (antagonist) | Inhibits channel activity | [3][4] | |||

| Caffeine (B1668208) | Agonist | All | Millimolar | Increases sensitivity to Ca²⁺, potentiates channel opening | [3][10] |

| Ruthenium Red | Antagonist | All | Submicromolar to Micromolar | Blocks the channel pore | [2] |

| Tetracaine | Antagonist | All | Micromolar | Inhibits channel activity | [10] |

| Dantrolene | Antagonist | Primarily RyR1 | Micromolar | Stabilizes the closed state of the channel |

Experimental Protocols for Studying this compound Receptors

Investigating the function of RyRs in neurons requires a combination of sophisticated techniques. Below are overviews of key experimental protocols.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct measurement of the activity of individual RyR channels.

Detailed Methodology:

-

RyR Preparation: RyRs can be studied from purified native protein from brain tissue or from heterologous expression systems (e.g., HEK293 cells) transfected with the desired RyR isoform.[11][12] Purification often involves sucrose (B13894) gradient centrifugation and/or affinity chromatography.[11][13]

-

Planar Lipid Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Microsomal vesicles containing RyRs are added to the cis chamber and induced to fuse with the bilayer.

-

Recording: A voltage is applied across the bilayer, and the current flowing through a single RyR channel is recorded. The composition of the solutions in the cis and trans chambers can be precisely controlled to study the effects of ions (e.g., Ca²⁺, Mg²⁺, ATP) and pharmacological agents.[14]

-

Data Analysis: The recorded currents are analyzed to determine the channel's open probability (Po), mean open and closed times, and single-channel conductance.[7][15][16][17][18]

Calcium Imaging in Neuronal Cultures

This technique allows for the visualization of RyR-mediated Ca²⁺ release in living neurons.

Detailed Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons, or neuronal cell lines (e.g., SH-SY5Y), are cultured on glass coverslips.

-

Dye Loading: The cells are incubated with a membrane-permeant Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[19][20] Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Imaging: The coverslip is mounted in a perfusion chamber on the stage of a fluorescence microscope. The cells are continuously perfused with a physiological saline solution.

-

Stimulation: Agonists (e.g., caffeine to directly activate RyRs) or other stimuli (e.g., high potassium to depolarize the neuron and open VGCCs) are applied via the perfusion system.[21][22]

-

Data Acquisition: The fluorescence intensity of the Ca²⁺ indicator is recorded over time using a sensitive camera. For ratiometric dyes like Fura-2, excitation at two different wavelengths allows for a more quantitative measurement of Ca²⁺ concentration.[23]

-

Analysis: The change in fluorescence is used to calculate the relative or absolute changes in intracellular Ca²⁺ concentration.

[³H]-Ryanodine Binding Assay

This biochemical assay provides a quantitative measure of the number of open RyR channels.

Detailed Methodology:

-

Membrane Preparation: Microsomal fractions enriched in ER membranes are prepared from neuronal tissue or cultured cells.

-

Binding Reaction: The membranes are incubated with a low concentration of radiolabeled [³H]-ryanodine in the presence of various concentrations of modulators (e.g., Ca²⁺, ATP, caffeine, or inhibitory compounds).

-

Separation: The membrane-bound [³H]-ryanodine is separated from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of bound [³H]-ryanodine is proportional to the number of RyR channels in the open state.

Co-immunoprecipitation (Co-IP)

This technique is used to identify proteins that interact with RyRs in their native cellular environment.

Detailed Methodology:

-

Cell Lysis: Neuronal cells or tissues are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the RyR is added to the cell lysate and incubated to allow the antibody to bind to the RyR.

-

Complex Pull-down: Protein A/G-coupled beads are added to the lysate. These beads bind to the antibody, and the entire antibody-RyR-interacting protein complex is pulled down from the solution by centrifugation.[24][25][26]

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.[27]

Conclusion

This compound receptors are multifaceted and critical players in neuronal Ca²⁺ signaling. Their intricate regulation and diverse roles in fundamental neuronal processes underscore their importance in both normal brain function and the pathogenesis of a range of neurological disorders. A thorough understanding of their molecular physiology, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting these complex channels. The continued investigation into the structure, function, and regulation of neuronal this compound receptors holds great promise for advancing our understanding of the brain in health and disease.

References

- 1. dovepress.com [dovepress.com]

- 2. Block by ruthenium red of the this compound-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound receptor - Wikipedia [en.wikipedia.org]

- 6. Ruthenium red modifies the cardiac and skeletal muscle Ca(2+) release channels (this compound receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Recombinant Wild Type and Mutant this compound Receptors Expressed in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of a mammalian this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-channel recordings of RyR1 at microsecond resolution in CMOS-suspended membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of cardiac RyR channel gating studied at high temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Receptor Open Times Are Determined in the Closed State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Receptor Open Times Are Determined in the Closed State - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. protocols.io [protocols.io]

- 21. RyR-mediated Ca2+ release elicited by neuronal activity induces nuclear Ca2+ signals, CREB phosphorylation, and Npas4/RyR2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 26. assaygenie.com [assaygenie.com]

- 27. journals.biologists.com [journals.biologists.com]

The Discovery and Isolation of Ryanodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine (B192298), a complex diterpenoid alkaloid, was first identified in the mid-20th century from the ground stems of the South American plant Ryania speciosa Vahl.[1][2] Initially investigated for its insecticidal properties, this compound has become an indispensable pharmacological tool for studying intracellular calcium signaling due to its high affinity and specific modulation of a class of intracellular calcium channels, now known as this compound receptors (RyRs).[3][4] These receptors are critical for excitation-contraction coupling in muscle tissue and are implicated in a variety of cellular processes and disease states.[3][5][6] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both historical and modern experimental protocols, quantitative data on extraction yields, and the signaling pathways it modulates.

Discovery and Early Isolation

The initial isolation of this compound was reported by Rogers, Koniuszy, Shavel, and Folkers in 1948.[1][2] Their work stemmed from an effort to identify the active insecticidal principles within extracts of Ryania speciosa. The powdered wood of this plant was found to contain less than 1% this compound. These early researchers developed several extraction and purification protocols, laying the groundwork for future investigations into this novel compound.

Experimental Protocols for Isolation and Purification

The following sections detail the methodologies for extracting and purifying this compound from Ryania speciosa, drawing from both the original methods and more contemporary analytical techniques.

Historical Extraction and Purification Protocol (Rogers et al., 1951)

This protocol is based on the methods described in U.S. Patent 2,564,610.[7]

2.1.1. Materials and Reagents:

-

Ground stems and roots of Ryania speciosa (approximately 20-mesh)

-

Water (boiling)

-

Amyl acetate (B1210297)

-

Ether

-

Basket centrifuge

-

Vacuum evaporator

2.1.2. Water Extraction Procedure:

-

One kilogram of ground Ryania speciosa root is extracted twice by stirring with 8-liter volumes of boiling water for three-hour periods.[7]

-

The plant material is removed after each extraction using a basket centrifuge.[7]

-

The combined aqueous extracts are concentrated in vacuo to a volume of 500 ml.[7]

-

The concentrated aqueous solution is then extracted with either ether or amyl acetate to partition the insecticidal components.

2.1.3. Chloroform Extraction Procedure:

-

Moist, ground stems and roots of Ryania speciosa are exhaustively extracted with chloroform for approximately 24 hours in a Soxhlet-type apparatus.[7]

-

The chloroform extract is concentrated to about one-third of its original volume.

-

The concentrated chloroform is then extracted with several quantities of water, totaling about twice the volume of the chloroform concentrate.

-

The combined aqueous extracts are subsequently extracted with amyl acetate.

-

The amyl acetate extract is evaporated to dryness in vacuo, yielding an amorphous residue.[7]

2.1.4. Crystallization and Purification:

-

The amorphous residue from the extraction process is dissolved in a minimal amount of acetone or ether.

-

Crude this compound is allowed to crystallize from the solution.

-

The crude this compound, which has a melting point of approximately 142-150 °C, is purified by five to six recrystallizations from ether to yield pure this compound with a melting point of 219-220 °C.[7]

Modern Analytical Quantification using HPLC

A contemporary approach for the analysis and quantification of this compound and its analogue, dehydrothis compound, in Ryania powder and on fruit residues has been developed using High-Performance Liquid Chromatography (HPLC).

2.2.1. Materials and Reagents:

-

Ryania powdery wood or fruit sample

-

Hexane

-

Acetone

-

Chloroform

-

Methanol (HPLC grade)

-

Water (Milli-Q)

-

Aminopropyl-bonded silica (B1680970) cartridges for cleanup

-

HPLC system with a UV detector

2.2.2. Sample Preparation from Powdery Wood:

-

A 0.1 g sample of R. speciosa ground powdery wood is weighed in a 40-mL screw-capped tube.

-

10 mL of chloroform is added, and the tube is placed in an ultrasonic bath for 15 minutes at 60 °C.

-

The mixture is centrifuged for 5 minutes at 4500 rpm.

-

A 1 mL aliquot of the supernatant is removed, and the solvent is evaporated under a nitrogen stream.

-

The residue is redissolved in 1 mL of the mobile phase (water/methanol, 75:25, v/v) and filtered through a 0.45 µm PTFE membrane filter before HPLC analysis.

2.2.3. HPLC Conditions:

-

Wavelength for detection: 270 nm

-

Mobile Phase: Methanol/water (25:75, v/v)

This method demonstrates good recovery (>75%), precision (<11% RSD), and a sensitivity of 0.020 mg/kg.

Quantitative Data

The following tables summarize the quantitative data related to the isolation and analysis of this compound.

Table 1: Yields from Historical Extraction and Purification of this compound

| Starting Material | Extraction Method | Crude this compound Yield | Pure this compound Yield (after recrystallization) |

| 1 kg Ryania speciosa root | Chloroform extraction | 0.893 g | 16% of crude |

| 1 kg Ryania speciosa stem wood | Boiling water extraction | - | - |

Data sourced from U.S. Patent 2,564,610.[7]

Table 2: Concentration of Ryanoids in Commercial Ryania Samples by HPLC

| Compound | Sample 1 (mg/kg) | Sample 2 (mg/kg) |

| This compound | 690 | 487 |

| Dehydrothis compound | 1315 | 725 |

Dehydrothis compound was found to be present in higher concentrations, accounting for 60-65% of the combined active ingredients.

Spectroscopic Characterization

The definitive structure of this compound was elucidated through extensive chemical degradation and spectroscopic analysis. While the original 1948 paper provided a molecular formula, it took two decades for the correct structure to be assigned.[2] Later studies by Jefferies et al. utilized NMR and mass spectrometry to characterize this compound and other minor ryanoids from Ryania speciosa.[8]

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₅NO₉ |

| Molecular Weight | 493.55 g/mol |

| Melting Point | 219-220 °C[7] |

| Purity (by HPLC) | ≥98% |

| ¹H and ¹³C NMR | Data available in specialized literature |

| Mass Spectrometry | Data available in specialized literature |

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by targeting the this compound receptors (RyRs), a family of intracellular calcium channels.[3] There are three main isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[3] These receptors are integral to the process of excitation-contraction coupling, which translates an electrical stimulus into a mechanical muscle contraction.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ryania speciosa.

This compound's Effect on Calcium Signaling in Skeletal Muscle

In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel in the T-tubule membrane.[3] Depolarization of the membrane leads to a conformational change in the DHPR, which directly activates RyR1, causing the release of calcium from the sarcoplasmic reticulum (SR) and initiating muscle contraction.[3][6] this compound modulates this process by locking the RyR1 channel in a sub-conductance state at nanomolar concentrations, leading to a sustained calcium leak, while at micromolar concentrations, it inhibits channel opening.[3]

Regulation of the this compound Receptor

The activity of the this compound receptor is finely tuned by a host of endogenous molecules and associated proteins. This complex regulation ensures precise control over intracellular calcium levels.

Conclusion

The discovery and isolation of this compound from Ryania speciosa marked a significant milestone in both insecticide development and the study of muscle physiology. The early, meticulous work of researchers in the 1940s and 50s provided the pure compound that would later be instrumental in the identification and characterization of the this compound receptors. Today, this compound remains a critical tool for researchers investigating calcium signaling, and the methodologies for its isolation and analysis continue to be refined. This guide has provided a detailed overview of these processes, offering valuable insights for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Plant insecticides; this compound, a new alkaloid from Ryania speciosa Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H35NO9 | CID 11317883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2564610A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. Ryanodyl 3-(pyridine-3-carboxylate): a novel ryanoid from Ryania insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of the Ryanodine Binding Site on Ryanodine Receptor 1 (RyR1)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ryanodine (B192298) Receptor 1 (RyR1) is a colossal intracellular calcium release channel essential for excitation-contraction coupling in skeletal muscle.[1][2][3] Its function is intricately modulated by a host of endogenous ligands and exogenous compounds, most notably the plant alkaloid this compound. The binding of this compound exerts a profound, concentration-dependent effect on channel gating, making its binding site a critical focus for structural biology and pharmacology. High-resolution structural determination, primarily through cryo-electron microscopy (cryo-EM), has been instrumental in elucidating the precise location and allosteric nature of this site.[1][4][5] This guide provides a comprehensive overview of the RyR1 this compound binding site, consolidating structural data, quantitative binding affinities, and the detailed experimental protocols used for its characterization.

Introduction to the this compound Receptor 1 (RyR1)

RyR1 is a homotetrameric ion channel, with each protomer exceeding 5,000 amino acids, forming a complex of over 2.2 megadaltons.[6] Located on the sarcoplasmic reticulum (SR) membrane, it is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR) in the transverse tubules.[1][2] This physical link allows for the direct transduction of a myocyte action potential into the release of Ca²⁺ from the SR, initiating muscle contraction.[3] The massive cytoplasmic "foot" assembly of RyR1 constitutes over 80% of its mass and houses numerous regulatory domains, while the C-terminal portion forms the transmembrane pore.[6][7] The channel's activity is allosterically regulated by ligands such as Ca²⁺, ATP, and calmodulin, and is a hotspot for mutations leading to myopathies like Malignant Hyperthermia and Central Core Disease.[7][8][9]

Structural Architecture of the this compound Binding Site

Decades of research, culminating in near-atomic resolution cryo-EM structures, have precisely located the this compound binding site within the core of the ion-conducting pathway. It is not a simple surface pocket but an intricate site deep within the channel pore, accessible from the cytoplasm.

-

Location: The binding site is situated within the transmembrane domain, specifically in the inner vestibule of the ion pore.[10]

-

Key Residues: Cryo-EM density maps have identified that this compound binds below the level of glutamine Gln4933.[10] The narrowest constriction of the cytoplasmic ion gate, which controls Ca²⁺ passage, is formed by isoleucine Ile4937, placing the this compound binding site in a strategic position to influence channel conductance.[11]

-

Allosteric Mechanism: this compound does not function as a simple pore blocker. Instead, its binding induces and stabilizes specific conformational states of the channel.[12] This allosteric modulation explains its dose-dependent effects: low concentrations lock the channel in a long-lived sub-conductance state, while higher concentrations are inhibitory.[12][13]

-

State-Dependent Binding: The affinity of this compound for RyR1 is highly dependent on the channel's conformational state. This compound binds with significantly higher affinity when the channel is in an open or activated state.[13][14] Channel activators like Ca²⁺ and ATP, therefore, increase the binding of this compound by promoting the open conformation.[12]

Quantitative Data on this compound Binding

The interaction between this compound and RyR1 is characterized by distinct affinity states, which have been quantified primarily through radioligand binding assays using [³H]this compound.

| RyR1 State | Ligand | Dissociation Constant (Kd) | Primary Experimental Method | Reference(s) |

| Open (High-Affinity) | [³H]this compound | 1 - 10 nM | Radioligand Binding Assay | [14][15] |

| Closed (Low-Affinity) | [³H]this compound | > 1 µM | Radioligand Binding Assay / Electrophysiology | [13] |

| Sub-conductance | This compound | < 10 µM (Effective Concentration) | Single-Channel Recordings | [13] |

| Inhibitory | This compound | ~100 µM (Effective Concentration) | Single-Channel Recordings | [13] |

Allosteric Regulation and Signaling Pathways

The accessibility and conformation of the this compound binding site are governed by long-range allosteric communication pathways within the RyR1 complex. The binding of physiological regulators to distant sites on the cytoplasmic assembly transmits conformational changes that culminate in the opening or closing of the channel gate, thereby modulating this compound affinity. The primary activator, Ca²⁺, initiates a well-characterized signaling cascade.[16]

Key Experimental Protocols

The structural and functional characterization of the this compound binding site relies on a combination of sophisticated biophysical and biochemical techniques.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has superseded other methods for determining the structure of the massive, flexible RyR1 complex in different functional states.

Methodology:

-

Protein Purification: RyR1 is isolated from skeletal muscle SR microsomes or via recombinant expression, maintaining its structural integrity.

-

Sample Vitrification: The purified RyR1 sample, often in the presence of ligands (e.g., this compound, ATP, Ca²⁺), is applied to an EM grid and rapidly plunge-frozen in liquid ethane. This traps the particles in a thin layer of amorphous ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented RyR1 particles.

-

Image Processing:

-

Particle Picking: Individual RyR1 particle images are computationally selected from the micrographs.

-

2D Classification: Particles are grouped into classes based on their views to remove noise and non-ideal particles.

-

3D Reconstruction: An initial low-resolution 3D model is generated, which is then refined iteratively using the 2D class averages to achieve a high-resolution 3D density map.

-

-

Atomic Model Building: The amino acid sequence of RyR1 is fitted into the high-resolution cryo-EM map to generate a complete atomic model of the protein, revealing the precise location of binding sites and ligand interactions.[17]

[³H]-Ryanodine Binding Assay

This quantitative functional assay is the gold standard for measuring RyR1 channel activity, as [³H]this compound preferentially binds to the open state.[14][18]

Methodology:

-

Microsome Preparation: Sarcoplasmic reticulum microsomes rich in RyR1 are isolated from skeletal muscle tissue or from cell lines expressing recombinant RyR1.[14]

-

Incubation: Microsomes are incubated in a buffered solution containing a low concentration of [³H]this compound (e.g., 2-10 nM). The buffer conditions are varied to test the effects of modulators (e.g., different concentrations of Ca²⁺, ATP, Mg²⁺, or potential drug compounds).[18]

-

Separation: After incubation (typically 1-2 hours at 37°C), the reaction mixture is rapidly filtered through glass fiber filters. The microsomes with bound [³H]this compound are retained on the filter, while unbound [³H]this compound passes through.[15]

-

Washing: The filters are washed with a cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound). Scatchard analysis can then be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).

Site-Directed Mutagenesis

This technique is essential for validating the functional importance of specific amino acid residues within the binding site that are identified through structural studies.[8]

Methodology:

-

Identify Target Residues: Based on high-resolution cryo-EM models showing close contact with bound this compound, specific residues are selected for mutation (e.g., to Alanine to remove the side chain's contribution).

-

Mutate DNA: The cDNA encoding RyR1 is altered using PCR-based methods to change the codon for the target residue.

-

Express Mutant Protein: The mutated RyR1 cDNA is expressed in a suitable system, such as HEK293 cells.[19]

-

Functional Analysis: The function of the mutant RyR1 channel is assessed using methods like the [³H]-ryanodine binding assay or single-channel recordings to determine if the mutation altered ligand binding or channel gating.[8][19]

Implications for Drug Development

A detailed structural and functional understanding of the this compound binding site is paramount for therapeutic development. While this compound itself is a toxin, its binding site represents a key regulatory hub. The allosteric nature of its modulation suggests that developing drugs that target this site could stabilize either a closed or a specific open state of the channel. This offers a potential strategy for correcting the aberrant Ca²⁺ leak associated with RyR1-related myopathies, providing a structural template for the rational design of novel channel modulators.[8][20]

References

- 1. ryr1.org [ryr1.org]

- 2. This compound receptor 1 - Wikipedia [en.wikipedia.org]

- 3. RYR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. ryr1.org [ryr1.org]

- 5. Structural Insight Into this compound Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of this compound receptor 1 (RyR1)----The Laboratory of biological electron microscopy and structural biology(DR. Fei Sun's Lab) [ibp.cas.cn]

- 7. The structural basis of this compound receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-dimensional perspective on this compound receptor mutations causing skeletal and cardiac muscle-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A guide to the 3D structure of the this compound receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. This compound receptor - Wikipedia [en.wikipedia.org]

- 14. researchmap.jp [researchmap.jp]

- 15. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure of the rabbit this compound receptor RyR1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Frontiers | Correlation of Phenotype–Genotype and Protein Structure in RYR1-Related Myopathy [frontiersin.org]

Unraveling the Enigma: An In-depth Technical Guide to the Initial Characterization of Ryanodine's Effects on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the effects of ryanodine (B192298), a plant alkaloid, on cardiac myocytes. This compound has been an invaluable pharmacological tool for elucidating the mechanisms of excitation-contraction (E-C) coupling in heart muscle. Its specific interaction with the this compound receptor (RyR), the primary calcium release channel on the sarcoplasmic reticulum (SR), has allowed for a detailed investigation of intracellular calcium dynamics and their impact on myocardial contractility. This document outlines the fundamental effects of this compound, details the experimental protocols used for its characterization, and presents key quantitative data in a structured format.

Mechanism of Action: A Tale of Two Concentrations

This compound's primary target in cardiac myocytes is the type 2 this compound receptor (RyR2), a large homotetrameric channel responsible for releasing stored calcium from the SR into the cytosol, a critical step in initiating muscle contraction.[1][2][3] The effect of this compound on RyR2 is complex and highly dependent on its concentration.

-

Low Concentrations (Nanomolar to Low Micromolar): At these concentrations, this compound locks the RyR2 channel into a stable, long-lasting sub-conductance or "half-open" state.[1] This leads to a persistent, slow leak of calcium from the SR, which can ultimately deplete the SR's calcium stores.[1]

-

High Concentrations (Micromolar): At higher concentrations, this compound acts as an inhibitor, causing a complete closure of the RyR2 channel.[1] This blockade of SR calcium release leads to a significant reduction in the amplitude of the intracellular calcium transient and, consequently, a decrease in myocyte contractility.

This dual effect makes this compound a powerful tool to modulate and study the role of SR calcium release in cardiac function.

Effects on Cardiac Myocyte Calcium Handling and Contractility

The modulation of RyR2 function by this compound has profound consequences on intracellular calcium homeostasis and the contractile performance of cardiac myocytes.

-

Calcium Transients: this compound significantly alters the characteristics of the systolic calcium transient. At concentrations that induce a calcium leak, the diastolic calcium concentration may initially rise, while the amplitude of the systolic calcium transient is reduced due to the partial depletion of SR calcium stores.[4][5] At inhibitory concentrations, the systolic calcium transient is severely blunted.

-

Sarcoplasmic Reticulum (SR) Calcium Content: The persistent calcium leak induced by low concentrations of this compound leads to a gradual depletion of the SR calcium content. This reduction in the amount of calcium available for release is a key factor in the negative inotropic effect of the drug.

-

Excitation-Contraction (E-C) Coupling: By directly targeting the final step of calcium-induced calcium release (CICR), this compound effectively uncouples the electrical excitation of the myocyte (the action potential) from the mechanical contraction.[3] This is evidenced by the diminished or abolished contractile response despite normal action potential generation.

-

Myocyte Contractility: The overall effect of this compound on cardiac myocytes is a dose-dependent negative inotropic effect, meaning it reduces the force of contraction.[6][7] This is a direct consequence of the reduced availability of cytosolic calcium to bind to the myofilaments.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters in cardiac myocytes as reported in initial characterization studies.

| Parameter | This compound Concentration | Species/Cell Type | Key Findings | Reference |

| Contraction Amplitude | 10⁻¹⁰ - 10⁻⁵ M | Chick Embryo Ventricular Cells | Irreversible, concentration-dependent decrease of 10-70% | [6] |

| 4 µg/kg i.v. | Conscious Dogs | 30.5 ± 4.1% decrease in LV fractional shortening | [7] | |

| LV dP/dt | 4 µg/kg i.v. | Conscious Dogs | 41.5 ± 4.0% decrease | [7] |

| Intracellular Ca²⁺ | 10⁻⁸ - 10⁻⁶ M | Rat Cardiac Myocytes | Slow and prolonged increase in myoplasmic free [Ca²⁺] | [4] |

| 1 µM | Rat Ventricular Myocytes | Normalized amplitude of Ca²⁺ transient decreased | [5] | |

| SR ⁴⁵Ca²⁺ Accumulation | 0.5 mmol/L | Human Left Ventricular Myocardium (non-failing) | 52.2 ± 6.5% increase in peak accumulation | [8][9] |

| 0.5 mmol/L | Human Left Ventricular Myocardium (failing) | 24.3 ± 4.1% increase in peak accumulation | [8][9] |

Experimental Protocols

The initial characterization of this compound's effects on cardiac myocytes employed a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Measurement of Intracellular Calcium Concentration

Objective: To determine the effect of this compound on systolic and diastolic intracellular calcium levels.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from the hearts of adult rats using enzymatic digestion with collagenase and protease.

-

Fluorescent Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Quin-2 AM. These dyes bind to free calcium ions, and their fluorescence properties change upon binding, allowing for the ratiometric measurement of intracellular calcium concentration.

-

Experimental Setup: Place the dye-loaded myocytes on the stage of an inverted microscope equipped for epifluorescence microscopy and a system for rapid solution exchange.

-

Data Acquisition: Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 and 380 nm for Fura-2) and record the emitted fluorescence at a specific wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

This compound Application: Perfuse the cells with a control solution and then switch to a solution containing the desired concentration of this compound.

-

Analysis: Measure the changes in baseline (diastolic) calcium and the amplitude of the calcium transients elicited by electrical field stimulation before and after the application of this compound.

Measurement of Myocyte Contractility

Objective: To quantify the effect of this compound on the force of contraction of cardiac myocytes.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes as described above.

-

Experimental Setup: Place the myocytes in a chamber on an inverted microscope stage. Use a video-based edge detection system to monitor the changes in cell length during contraction.

-

Electrical Stimulation: Stimulate the myocytes to contract at a fixed frequency using parallel platinum electrodes.

-

Data Acquisition: Record the changes in cell length over time.

-

This compound Application: Perfuse the myocytes with a control solution followed by a solution containing this compound.

-

Analysis: Measure the amplitude and velocity of shortening and relengthening before and after this compound exposure to determine its effect on contractility.

Sarcoplasmic Reticulum Calcium Uptake and Release Assays

Objective: To directly measure the effect of this compound on the calcium handling properties of the sarcoplasmic reticulum.

Methodology:

-

SR Microsome Preparation: Homogenize cardiac muscle tissue and isolate the sarcoplasmic reticulum fraction by differential centrifugation. This results in the formation of sealed vesicles called microsomes.

-

Calcium Uptake Assay:

-

Incubate the SR microsomes in a buffer containing ATP and a radioactive calcium isotope (⁴⁵Ca²⁺).

-

Initiate calcium uptake by the SR Ca²⁺-ATPase (SERCA) pump.

-

At various time points, filter the microsomes and measure the amount of ⁴⁵Ca²⁺ accumulated inside the vesicles using a scintillation counter.

-

Perform the assay in the presence and absence of different concentrations of this compound to determine its effect on net calcium accumulation.

-

-

Calcium Release Assay:

-

Pre-load the SR microsomes with ⁴⁵Ca²⁺ as described above.

-

Induce calcium release by adding a releasing agent (e.g., a high concentration of calcium to trigger CICR).

-

Measure the amount of ⁴⁵Ca²⁺ remaining in the microsomes over time.

-

Compare the rate and extent of calcium release in the presence and absence of this compound.

-

Visualizing the Molecular Cascade and Experimental Logic

To better understand the intricate processes affected by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of cardiac excitation-contraction coupling and the modulatory effect of this compound.

Caption: Experimental workflow for the initial characterization of this compound's effects on cardiac myocytes.

Conclusion

The initial characterization of this compound's effects on cardiac myocytes has been pivotal in advancing our understanding of cardiac physiology. Its unique, concentration-dependent mechanism of action on the RyR2 channel has provided an indispensable tool for dissecting the intricate process of excitation-contraction coupling. The dose-dependent reduction in myocyte contractility, stemming from the disruption of normal sarcoplasmic reticulum calcium release, firmly established the central role of RyR2 in cardiac function. The experimental protocols developed for these initial studies laid the groundwork for decades of research into the molecular basis of heart function and the pathophysiology of cardiac diseases. For researchers and drug development professionals, a thorough understanding of these foundational studies on this compound remains essential for the continued exploration of novel therapeutic strategies targeting intracellular calcium signaling in the heart.

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound and caffeine on contractility, membrane voltage, and calcium exchange in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on cardiac contraction, excitation-contraction coupling and "Treppe" in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of this compound on sarcoplasmic reticulum Ca2+ accumulation in nonfailing and failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of Ryanodine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine (B192298) alkaloids, a class of naturally occurring compounds, exert profound effects on cellular calcium signaling by targeting a specific class of intracellular calcium channels known as this compound receptors (RyRs). This technical guide provides a comprehensive overview of the pharmacology and toxicology of these alkaloids, with a focus on their mechanism of action, structure-activity relationships, and toxicological profiles. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

This compound alkaloids, originally isolated from the plant Ryania speciosa, have become indispensable tools in the study of intracellular calcium regulation.[1] Their high affinity and specific binding to this compound receptors (RyRs) have not only facilitated the characterization and purification of these channels but have also highlighted their critical role in physiological processes such as muscle contraction, neurotransmission, and gene expression.[2][3] This guide delves into the intricate pharmacology of this compound alkaloids, exploring their interactions with RyRs and the subsequent physiological and toxicological consequences.

Pharmacology of this compound Alkaloids

The pharmacological effects of this compound alkaloids are primarily mediated through their interaction with the three mammalian isoforms of the this compound receptor: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[4]

Mechanism of Action

This compound alkaloids exhibit a complex, concentration-dependent effect on RyR channels. At nanomolar concentrations, this compound locks the channel in a stable, long-lasting sub-conductance or "half-open" state. This leads to a persistent leakage of calcium ions from the sarcoplasmic/endoplasmic reticulum (SR/ER), disrupting normal cellular calcium homeostasis. At micromolar concentrations, this compound acts as a full antagonist, completely inhibiting channel opening. This dual activity makes this compound a unique pharmacological modulator of RyR function. The binding of this compound to RyRs is use-dependent, meaning it preferentially binds to channels that are in an open state.[5]

Signaling Pathway: Excitation-Contraction Coupling

The most well-characterized signaling pathway involving this compound receptors is excitation-contraction (E-C) coupling in striated muscle. In skeletal muscle, depolarization of the cell membrane is sensed by the dihydropyridine (B1217469) receptor (DHPR), which is mechanically coupled to RyR1. This coupling directly triggers the opening of RyR1 and the release of calcium from the SR, initiating muscle contraction.[6][7] In cardiac muscle, depolarization opens L-type calcium channels (DHPRs), leading to a small influx of calcium. This initial calcium influx then binds to and activates RyR2, triggering a larger release of calcium from the SR in a process known as calcium-induced calcium release (CICR).[8][9]

Structure-Activity Relationships

The affinity of this compound alkaloids for RyRs is highly dependent on their chemical structure. The pyrrole-2-carboxylate ester at the C3 position of the this compound molecule is crucial for high-affinity binding.[1] Modifications at other positions can significantly alter the potency and selectivity of the compound. For instance, esterification at the C10 position can enhance both the affinity and efficacy of this compound derivatives.[10]

Toxicology of this compound Alkaloids

The potent pharmacological activity of this compound alkaloids translates into significant toxicity, particularly in organisms where muscle function is critical for survival.

Acute Toxicity

This compound is a potent insecticide due to its ability to disrupt calcium homeostasis in insect muscle, leading to paralysis and death.[11] It also exhibits toxicity in mammals, with the primary effects being muscle tremors, convulsions, and respiratory distress. The lethal dose (LD50) varies depending on the species and route of administration.

Selective Toxicity

While this compound itself is toxic to both insects and mammals, synthetic modulators of RyRs have been developed that exhibit remarkable selectivity. The diamide (B1670390) insecticides, for example, are highly potent against insect RyRs but have low activity at mammalian receptors. This selectivity is attributed to differences in the amino acid sequences of the RyR binding sites between insects and mammals.[11]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Binding Affinities (Kd) of this compound Alkaloids for this compound Receptors

| Compound | Receptor Isoform/Tissue | Kd (nM) | Reference |

| [3H]this compound | Rabbit Skeletal Muscle SR | 1.52 ± 0.11 | [12] |

| [3H]this compound | Rat Liver ER | 10 ± 2.5 | [13] |

| [3H]this compound | Canine Cardiac SR | 11 ± 1.52 | [14] |

| Fluorescent FKBP12.6 | Rat Cardiac RyR2 | 0.7 ± 0.1 | [15] |

| Fluorescent FKBP12 | Rat Cardiac RyR2 | 206 ± 70 | [15] |

Table 2: IC50/EC50 Values of this compound and Modulators

| Compound | Effect | Preparation | IC50/EC50 | Reference |

| This compound | Inhibition of Ca2+ release | Skeletal Muscle SR | 10 nM (IC50) | |

| This compound | Inhibition of Ca2+ release | Cardiac Muscle SR | 2.8 nM (IC50) | |

| Imperacalcin | [3H]this compound binding | Skeletal Muscle SR | 6 ± 2 nM (EC50) | [16] |

| Phosphorylated Imperacalcin | [3H]this compound binding | Skeletal Muscle SR | 42 ± 10 nM (EC50) | [16] |

Table 3: Acute Toxicity (LD50) of this compound

| Species | Route of Administration | LD50 |

| Rat | Oral | 650 µg/kg |

| Mouse | Intraperitoneal | 220 µg/kg |

| Cockroach | Injection | 2 µg/kg |

Note: LD50 values can vary between studies and are provided here as representative examples.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the pharmacology and toxicology of this compound alkaloids.

[3H]this compound Binding Assay

This assay is a fundamental technique to determine the affinity and density of this compound binding sites on RyRs.[5]

Principle: Radiolabeled [3H]this compound is incubated with a preparation of membranes containing RyRs (e.g., sarcoplasmic reticulum vesicles). The amount of bound radioactivity is then measured to quantify the binding.

Protocol Outline:

-

Preparation of Microsomes: Isolate SR/ER vesicles from tissue homogenates or cultured cells expressing RyRs via differential centrifugation.

-

Binding Reaction: Incubate the microsomes with varying concentrations of [3H]this compound in a binding buffer containing appropriate ions (e.g., KCl, CaCl2) and protease inhibitors.

-

Separation of Bound and Free Ligand: Separate the membrane-bound [3H]this compound from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the binding data.

Single-Channel Recording

This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.[17][18]

Principle: A small patch of membrane containing a single RyR channel is isolated, and the flow of ions through the channel is measured as an electrical current.

Protocol Outline:

-

Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two aqueous chambers.

-

Vesicle Fusion: Add SR/ER vesicles to one chamber (cis side) to allow for their fusion with the bilayer, incorporating RyR channels.

-

Recording: Apply a voltage across the bilayer and record the resulting current using a patch-clamp amplifier. Channel openings and closings will appear as discrete steps in the current trace.

-

Pharmacological Manipulation: Add this compound alkaloids or other modulators to the chambers to observe their effects on channel gating.

-

Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and single-channel conductance.

Intracellular Calcium Imaging

This technique is used to visualize changes in the concentration of intracellular calcium in living cells in response to this compound alkaloids.[19][20][21]

Principle: Cells are loaded with a fluorescent calcium indicator dye that changes its fluorescence intensity upon binding to calcium.

Protocol Outline:

-

Cell Culture and Dye Loading: Culture cells of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or genetically encoded indicators like GCaMP).

-

Microscopy: Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.

-

Stimulation: Add this compound alkaloids or other stimuli to the cells and record the changes in fluorescence over time.

-

Data Analysis: Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

Conclusion

This compound alkaloids are powerful pharmacological tools and potent toxins that have significantly advanced our understanding of intracellular calcium signaling. Their specific interaction with this compound receptors makes them invaluable for dissecting the roles of these channels in health and disease. The development of synthetic RyR modulators with improved selectivity holds promise for the creation of novel insecticides and potentially for therapeutic interventions in diseases associated with RyR dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound alkaloid pharmacology and toxicology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The pharmacology of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. Development of this compound Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. study.com [study.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Video | Study.com [study.com]

- 9. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]

- 10. Structure-function relationships among this compound derivatives. Pyridyl this compound definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insect this compound receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Kinetics of FKBP12.6 binding to this compound receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. rupress.org [rupress.org]

An In-Depth Technical Guide to the Tissue Distribution of Ryanodine Receptor Isoforms in Mammals

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of large intracellular calcium (Ca²⁺) release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] These channels are fundamental to cellular signal transduction, playing a pivotal role in processes such as excitation-contraction (E-C) coupling in muscle tissues.[1][2] In mammals, three distinct isoforms of the this compound receptor have been identified, encoded by separate genes: RyR1, RyR2, and RyR3.[1][3][4] Each isoform exhibits a unique, though sometimes overlapping, tissue distribution, which underlies its specific physiological function. Understanding this differential expression is critical for research into numerous disease states, including skeletal myopathies and cardiac arrhythmias, and for the development of targeted therapeutics.

This guide provides a comprehensive overview of the tissue-specific expression of RyR isoforms in mammals, presents quantitative data in a comparative format, details common experimental methodologies for their study, and illustrates key functional pathways.

Distribution of this compound Receptor Isoforms

The three RyR isoforms have distinct primary expression sites, but are also found at lower levels in a variety of other tissues.

-

RyR1 : This isoform is most famously known as the skeletal muscle this compound receptor.[4][5] It is essential for the process of E-C coupling, where a voltage-induced conformational change in the dihydropyridine (B1217469) receptor (DHPR) on the T-tubule membrane mechanically gates the RyR1 channel to release Ca²⁺.[1][2] While its highest expression is in skeletal muscle, RyR1 is also present in smaller quantities in other tissues, including the brain (notably in Purkinje cells of the cerebellum), smooth muscle, and B-lymphocytes.[1][6][7][8]

-

RyR2 : Predominantly known as the cardiac this compound receptor, RyR2 is the main isoform found in the myocardium.[1][4][9] In the heart, it is the primary mediator of calcium-induced calcium release (CICR), a process where a small influx of Ca²⁺ through L-type calcium channels triggers a much larger release of Ca²⁺ from the SR via RyR2.[1][10] RyR2 is also expressed at high levels in the brain, particularly in the cerebral cortex and hippocampus, and at lower levels in tissues such as the stomach, kidneys, and smooth muscle.[1][6][11]

-

RyR3 : Initially identified in the brain, RyR3 is the most widely distributed isoform, although it is typically expressed at much lower levels than RyR1 and RyR2 in their respective primary tissues.[1][4][5] It is found in the brain (e.g., hippocampus, thalamus), diaphragm, smooth muscle, and in neonatal skeletal muscle.[5][11][12][13] Its widespread but low-level expression suggests it may play a modulatory role in Ca²⁺ signaling rather than a primary role in E-C coupling.

Data Presentation: Relative Expression of RyR Isoforms

The following table summarizes the relative expression levels of the three RyR isoforms across a range of mammalian tissues based on published literature.

| Tissue | RyR1 Expression | RyR2 Expression | RyR3 Expression |

| Skeletal Muscle (fast-twitch) | High[1][4][5] | Not Detected | Low / Absent[12][14] |

| Skeletal Muscle (slow-twitch/diaphragm) | High[1][4][5] | Not Detected | Medium[1][12][13] |

| Cardiac Muscle (Myocardium) | Low[1] | High[1][4][9] | Low[15] |

| Brain (Cerebellum - Purkinje Cells) | Medium[1][6] | High[1] | Medium[1] |

| Brain (Hippocampus) | Low | Medium[6] | High[1][6] |

| Brain (Cortex) | Low | High[1] | Low |

| Smooth Muscle | Low[1] | Medium[11] | Medium[5][11] |

| Stomach | Low[1] | Low[1] | Present[1] |

| Kidney | Low[1] | Low[1] | Not Detected |

| Lungs | Not Detected | Low[1] | Present[15] |

| Pancreas (Acinar Cells) | Medium[16] | Low[16] | Not Detected[16] |

| B-Lymphocytes | Present[1] | Not Detected | Not Detected |

Expression levels are qualitative (High, Medium, Low, Present, Not Detected) and represent a synthesis of findings from multiple studies. "Present" indicates detection without clear quantitative comparison.

Signaling Pathways: Excitation-Contraction Coupling

The mechanism of E-C coupling differs significantly between skeletal and cardiac muscle, primarily due to the different RyR isoforms involved and their interaction with voltage-gated Ca²⁺ channels.

Caption: Comparison of skeletal vs. cardiac excitation-contraction (E-C) coupling mechanisms.

Experimental Protocols

Determining the tissue-specific expression and subcellular localization of high molecular weight proteins like RyRs (~565 kDa) requires optimized protocols.

Western Blotting for this compound Receptors

Western blotting is used to separate proteins by molecular weight and detect the protein of interest using specific antibodies. Due to the large size of RyRs, standard protocols must be modified.

References

- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. This compound receptor - Wikipedia [en.wikipedia.org]

- 5. rupress.org [rupress.org]

- 6. This compound Receptor Studies Using Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RYR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. This compound receptor 2 - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Structure and Function of the Human this compound Receptors and Their Association with Myopathies—Present State, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.unipd.it [research.unipd.it]

- 13. Functional properties of the this compound receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]

- 14. Differential distribution of this compound receptor type 3 (RyR3) gene product in mammalian skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue distribution of this compound receptor isoforms and alleles determined by reverse transcription polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The this compound receptor is expressed in human pancreatic acinar cells and contributes to acinar cell injury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Gating Mechanism of the Ryanodine Receptor Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium channel critical for excitation-contraction coupling in muscle and various other calcium signaling pathways.[1][2][3] Its intricate gating mechanism, governed by a host of endogenous ligands and regulatory proteins, makes it a prime target for therapeutic intervention in a range of diseases, including muscular dystrophies and cardiac arrhythmias.[2][4] This technical guide provides a comprehensive overview of the core principles of RyR gating, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Principles of this compound Receptor Gating

The RyR channel is a homotetrameric complex, with each subunit possessing a large cytosolic domain that serves as a scaffold for regulatory molecules and a smaller transmembrane domain that forms the ion-conducting pore.[1][4][5] The gating of the RyR channel—its transition between open and closed states—is a finely tuned process influenced by a multitude of factors.

The Central Role of Calcium (Ca²⁺)

Cytosolic Ca²⁺ is a primary regulator of RyR activity, exhibiting a biphasic effect.[6] At low micromolar concentrations, Ca²⁺ binds to high-affinity activation sites, promoting channel opening.[6][7] As cytosolic Ca²⁺ levels rise to millimolar concentrations, it binds to lower-affinity inactivation sites, leading to channel closure.[3][6] This dual regulation is crucial for the phenomenon of Ca²⁺-induced Ca²⁺ release (CICR), where a small influx of Ca²⁺ triggers a much larger release from intracellular stores.[8] Evidence also suggests the presence of luminal Ca²⁺ activation and inactivation sites within the sarcoplasmic/endoplasmic reticulum, adding another layer of complexity to its regulation.[8][9]

Modulation by Endogenous Ligands

Several endogenous molecules further modulate the Ca²⁺-sensitivity and gating kinetics of the RyR channel:

-

Magnesium (Mg²⁺): Cytosolic Mg²⁺ generally acts as an inhibitor of the RyR channel.[7][10] It is thought to compete with Ca²⁺ at the high-affinity activation sites and can also bind to low-affinity divalent cation inhibitory sites.[6][7]

-

Adenosine Triphosphate (ATP): ATP is a potent activator of the RyR channel, particularly for the RyR1 isoform.[10][11] It increases the channel's sensitivity to Ca²⁺ and can induce channel opening even at low Ca²⁺ concentrations.[10]

-

Calmodulin (CaM): Calmodulin is a Ca²⁺-binding protein that regulates RyR isoforms in a Ca²⁺-dependent and isoform-specific manner.[2][12][13] At sub-micromolar Ca²⁺ concentrations, CaM activates RyR1 but inhibits RyR2.[2][13] At higher micromolar Ca²⁺ concentrations, CaM inhibits both isoforms.[13]

-

FK506-Binding Protein (FKBP): FKBP12 and its isoform FKBP12.6 are small proteins that bind to the RyR and are generally considered to stabilize the closed state of the channel, preventing abnormal Ca²⁺ leakage.[1][14] Dissociation of FKBP from the RyR complex is associated with increased channel activity.[1]

Quantitative Data on RyR Gating Modulators

The following tables summarize the quantitative data on the interactions of key modulators with the this compound receptor, compiled from various studies.

Table 1: Calcium (Ca²⁺) Regulation of this compound Receptors

| Parameter | RyR Isoform | Concentration/Affinity | Effect | Reference(s) |

| Activation | RyR1 | Micromolar (μM) range | Channel opening | [6][7] |

| RyR2 | Micromolar (μM) range | Channel opening | [3] | |

| Inactivation | RyR1 | Millimolar (mM) range | Channel closing | [3][6] |

| RyR2 | ~10-fold lower affinity than RyR1 | Channel closing | [3] | |

| Luminal Activation | Cardiac RyR | 10 μM to 1 mM | Increased open probability | [8][9] |

| Luminal Inactivation | Cardiac RyR | Present, but less characterized | Decreased open probability after trypsin digestion | [8][9] |

Table 2: Modulation by Mg²⁺ and ATP